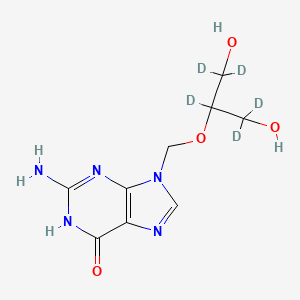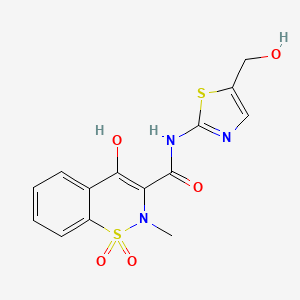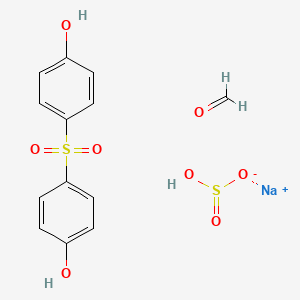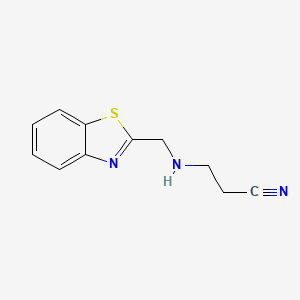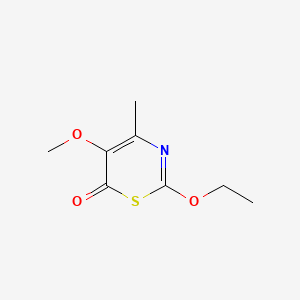
2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazinone compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazinone ring.
Applications De Recherche Scientifique
2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazinone ring can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: This compound has a similar structure but contains a triazine ring instead of a thiazinone ring.
2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine: Another similar compound with a triazine ring and different substituents.
Uniqueness
2-Ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to similar triazine compounds
Propriétés
Numéro CAS |
107938-82-9 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.24 |
Nom IUPAC |
2-ethoxy-5-methoxy-4-methyl-1,3-thiazin-6-one |
InChI |
InChI=1S/C8H11NO3S/c1-4-12-8-9-5(2)6(11-3)7(10)13-8/h4H2,1-3H3 |
Clé InChI |
KGQDFSUONCTTEW-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=C(C(=O)S1)OC)C |
Synonymes |
6H-1,3-Thiazin-6-one,2-ethoxy-5-methoxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




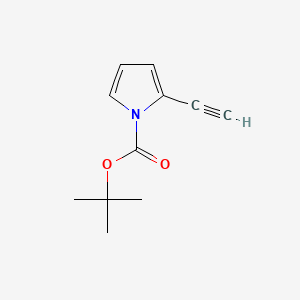
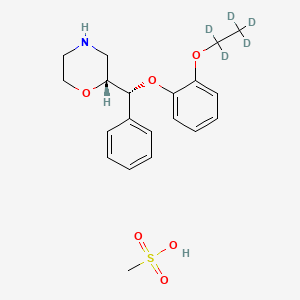
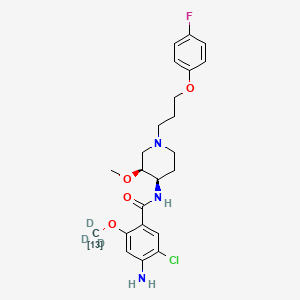

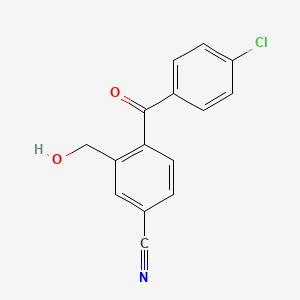

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
